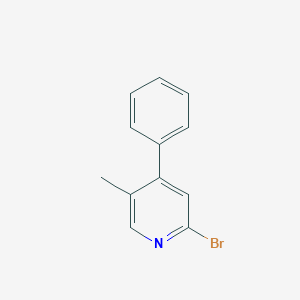![molecular formula C17H13NO4 B15248667 1-Amino-4-hydroxy-2-[(prop-2-en-1-yl)oxy]anthracene-9,10-dione CAS No. 53815-95-5](/img/structure/B15248667.png)
1-Amino-4-hydroxy-2-[(prop-2-en-1-yl)oxy]anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Allyloxy)-1-amino-4-hydroxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and as intermediates in organic synthesis. This particular compound is characterized by the presence of an allyloxy group, an amino group, and a hydroxy group attached to the anthracene-9,10-dione core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allyloxy)-1-amino-4-hydroxyanthracene-9,10-dione typically involves the following steps:
Formation of the Anthraquinone Core: The anthraquinone core can be synthesized through the oxidation of anthracene using oxidizing agents such as chromium trioxide or potassium dichromate.
Introduction of the Allyloxy Group: The allyloxy group can be introduced via an etherification reaction. This involves reacting the anthraquinone with allyl alcohol in the presence of an acid catalyst.
Amination: The amino group can be introduced through a nucleophilic substitution reaction. This involves reacting the intermediate compound with ammonia or an amine under suitable conditions.
Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction, typically using hydrogen peroxide or another suitable oxidizing agent.
Industrial Production Methods
Industrial production of 2-(Allyloxy)-1-amino-4-hydroxyanthracene-9,10-dione may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Common industrial methods include:
Batch Reactors: These are used for small to medium-scale production and allow for precise control over reaction conditions.
Continuous Flow Reactors: These are used for large-scale production and offer advantages such as improved efficiency, consistency, and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Allyloxy)-1-amino-4-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Addition: The allyloxy group can undergo addition reactions, such as hydroboration or epoxidation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Addition: Reagents such as borane or peracids are used for addition reactions.
Major Products
The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and other derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Allyloxy)-1-amino-4-hydroxyanthracene-9,10-dione has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a lead compound for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Allyloxy)-1-amino-4-hydroxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, participate in redox reactions, and interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to various biological effects, including modulation of enzyme activity, induction of oxidative stress, and alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Amino-4-hydroxyanthraquinone: Similar structure but lacks the allyloxy group.
2-Aminoanthraquinone: Similar structure but lacks the hydroxy and allyloxy groups.
Alizarin: Similar structure but lacks the amino and allyloxy groups.
Uniqueness
2-(Allyloxy)-1-amino-4-hydroxyanthracene-9,10-dione is unique due to the presence of the allyloxy group, which imparts distinct chemical and biological properties. The combination of amino, hydroxy, and allyloxy groups in the anthraquinone core makes it a versatile compound with diverse applications in various fields.
Eigenschaften
CAS-Nummer |
53815-95-5 |
|---|---|
Molekularformel |
C17H13NO4 |
Molekulargewicht |
295.29 g/mol |
IUPAC-Name |
1-amino-4-hydroxy-2-prop-2-enoxyanthracene-9,10-dione |
InChI |
InChI=1S/C17H13NO4/c1-2-7-22-12-8-11(19)13-14(15(12)18)17(21)10-6-4-3-5-9(10)16(13)20/h2-6,8,19H,1,7,18H2 |
InChI-Schlüssel |
ZPVQFYIQBKAXCG-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1=C(C2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


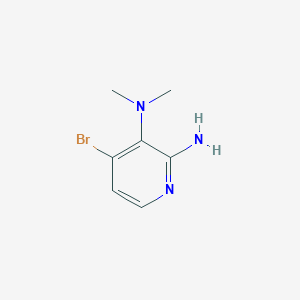

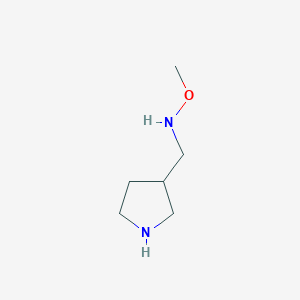

![N-(1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propyl)-3-methylbenzofuran-2-carboxamide](/img/structure/B15248615.png)
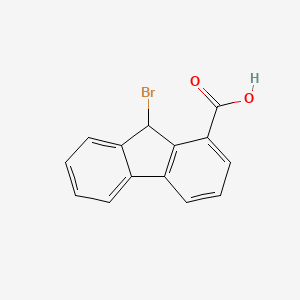
![[1(2H),4'-Bipyridin]-2-one](/img/structure/B15248619.png)
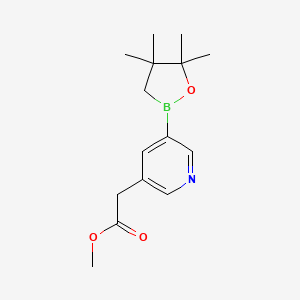
![(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanamine](/img/structure/B15248626.png)

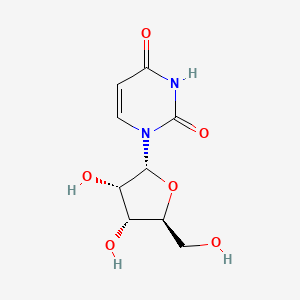
![(3aS,4S,7aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B15248657.png)

